1-Bromo-2-fluoro-3-iodo-4,5-dimethoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-fluoro-3-iodo-4,5-dimethoxybenzene is an aromatic compound with the molecular formula C8H7BrFIO2. This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzene ring, along with two methoxy groups. It is a derivative of benzene and is used in various chemical syntheses and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2-fluoro-3-iodo-4,5-dimethoxybenzene typically involves multi-step reactions starting from simpler benzene derivatives. One common method includes:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques like chromatography ensures high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-2-fluoro-3-iodo-4,5-dimethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (Br, F, I) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Major Products:
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-fluoro-3-iodo-4,5-dimethoxybenzene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Bromo-2-fluoro-3-iodo-4,5-dimethoxybenzene involves its interaction with specific molecular targets. The presence of multiple halogens and methoxy groups allows it to participate in various biochemical pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can affect signaling pathways by altering the activity of key proteins involved in cellular processes such as apoptosis and inflammation.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2-fluoro-3-iodobenzene: Lacks the methoxy groups, making it less versatile in certain synthetic applications.
1-Bromo-2,5-dimethoxybenzene: Does not contain fluorine and iodine, limiting its reactivity in halogen-specific reactions.
1-Bromo-4-fluoro-2-iodobenzene: Similar but with different substitution pattern, affecting its chemical properties and reactivity.
Uniqueness: 1-Bromo-2-fluoro-3-iodo-4,5-dimethoxybenzene is unique due to the combination of halogens and methoxy groups, providing a versatile platform for various chemical transformations and research applications. Its unique structure allows for selective reactions and interactions, making it a valuable compound in both academic and industrial settings .
Eigenschaften
Molekularformel |
C8H7BrFIO2 |
---|---|
Molekulargewicht |
360.95 g/mol |
IUPAC-Name |
1-bromo-2-fluoro-3-iodo-4,5-dimethoxybenzene |
InChI |
InChI=1S/C8H7BrFIO2/c1-12-5-3-4(9)6(10)7(11)8(5)13-2/h3H,1-2H3 |
InChI-Schlüssel |
YBQACXPVKGZMNC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C(=C1OC)I)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.